molecular formula C4H4FIN2 B13902128 1-(fluoromethyl)-4-iodo-1H-pyrazole

1-(fluoromethyl)-4-iodo-1H-pyrazole

Cat. No.: B13902128
M. Wt: 225.99 g/mol
InChI Key: ZTICWQDKHZYAKO-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)-4-iodo-1H-pyrazole is a valuable fluorinated and halogenated pyrazole building block designed for advanced organic synthesis and drug discovery research. The compound features a pyrazole core, which is a privileged scaffold in medicinal chemistry known for its metabolic stability and presence in a wide array of bioactive molecules . The iodine atom at the C4 position serves as a highly versatile handle for numerous transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allowing researchers to efficiently introduce diverse structural motifs and create libraries of complex pyrazole derivatives . The 1-(fluoromethyl) substituent is a key strategic feature. The introduction of fluorine or fluoroalkyl groups is a well-established method in lead optimization to modulate key properties of a molecule, including enhanced metabolic stability, increased lipophilicity, and improved membrane permeability, which can ultimately lead to greater bioavailability . This combination of a reactive iodine and a metabolically robust fluoromethyl group makes this compound a particularly useful intermediate for constructing potential pharmacologically active agents. Pyrazole derivatives are extensively researched for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . As such, this compound is an ideal starting point for synthetic programs aimed at developing new therapeutic candidates or functional materials. Please note : This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C4H4FIN2

Molecular Weight

225.99 g/mol

IUPAC Name

1-(fluoromethyl)-4-iodopyrazole

InChI

InChI=1S/C4H4FIN2/c5-3-8-2-4(6)1-7-8/h1-2H,3H2

InChI Key

ZTICWQDKHZYAKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CF)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(fluoromethyl)-4-iodo-1H-pyrazole typically involves the introduction of fluoromethyl and iodine groups into the pyrazole ring. One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. This process involves the use of visible light and tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar radical fluoromethylation techniques. The use of commercially available fluoroiodomethane and visible light irradiation can be scaled up to produce significant quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(Fluoromethyl)-4-iodo-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the fluoromethyl group.

    Radical Reactions: The fluoromethyl group can participate in radical reactions, forming new carbon-fluorine bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidation states of the fluoromethyl group .

Scientific Research Applications

1-(Fluoromethyl)-4-iodo-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(fluoromethyl)-4-iodo-1H-pyrazole involves its interaction with molecular targets and pathways. The fluoromethyl group can influence the lipophilicity, solubility, and metabolic stability of the compound, affecting its biological activity. The iodine atom can participate in halogen bonding, further modulating the compound’s interactions with biological targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key References
1-(Fluoromethyl)-4-iodo-1H-pyrazole -CH2F at position 1 C4H4FIN2 226.00 (est.) ~1.8 (est.) ~300 (est.) [4, 16]
1-(4-Chlorophenyl)-4-iodo-1H-pyrazole -C6H4Cl at position 1 C10H8ClIN2 322.54 N/A N/A [6]
1-(1-Ethoxyethyl)-4-iodopyrazole -CH(CH2OCH2CH3)2 at position 1 C7H11N2OI 266.08 N/A N/A [8]
3-(Difluoromethyl)-1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole -CF2H at position 3, -C6H3FNO2 at position 1 C10H5F3IN3O2 383.07 2.08 428.6 [16]
1-(5-Fluoro-2-methylbenzyl)-4-iodo-1H-pyrazole -CH2C6H3(F)(CH3) at position 1 C11H10FIN2 316.11 N/A N/A [17]
1-(3,4-Difluorobenzyl)-4-iodo-1H-pyrazole -CH2C6H3F2 at position 1 C10H7F2IN2 320.08 N/A N/A [19]
4-Iodo-1-methyl-1H-pyrazole -CH3 at position 1 C4H5IN2 207.99 N/A N/A [20]

Key Observations :

  • Electron-Withdrawing Effects : Fluoromethyl (-CH2F) and difluoromethyl (-CF2H) groups () increase electronegativity, enhancing stability in cross-coupling reactions compared to alkyl or aryl substituents.
  • Steric Effects : Bulky substituents like benzyl () may hinder reactivity in nucleophilic substitutions but improve binding affinity in drug targets.
  • Density and Boiling Points : Nitro and difluoromethyl groups () significantly increase density (2.08 g/cm³) and boiling points (428.6°C) due to molecular polarizability.

Biological Activity

1-(Fluoromethyl)-4-iodo-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This compound exhibits a unique structural profile that may contribute to its pharmacological properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C4H4FIA
  • Molecular Weight : 213.99 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : Studies indicate that this compound can inhibit certain enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways associated with cell survival and apoptosis.

Biological Activity Overview

Recent studies have highlighted several key aspects of the biological activity of this compound:

Activity Type Description Reference
Anticancer ActivityDemonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer.
Antimicrobial EffectsExhibited activity against certain bacterial strains, suggesting potential as an antimicrobial agent.
Neurological ImpactShown to influence neurotransmitter levels, indicating potential use in treating neurological disorders.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Anticancer Study :
    • A study evaluated the compound's effect on breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 8 µM.
    • Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.
  • Antimicrobial Evaluation :
    • In vitro tests against Staphylococcus aureus showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL.
    • The compound was also tested against Escherichia coli, demonstrating moderate antibacterial activity.
  • Neurological Assessment :
    • A neuropharmacological study assessed the impact on neurotransmitter levels in rodent models. The results indicated an increase in serotonin and dopamine levels post-administration, suggesting potential antidepressant effects.

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